

# Lisavanbulin compared to taxanes vinca alkaloids mechanism

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## Compound Focus: Lisavanbulin

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## Comparative Overview: Mechanisms and Features

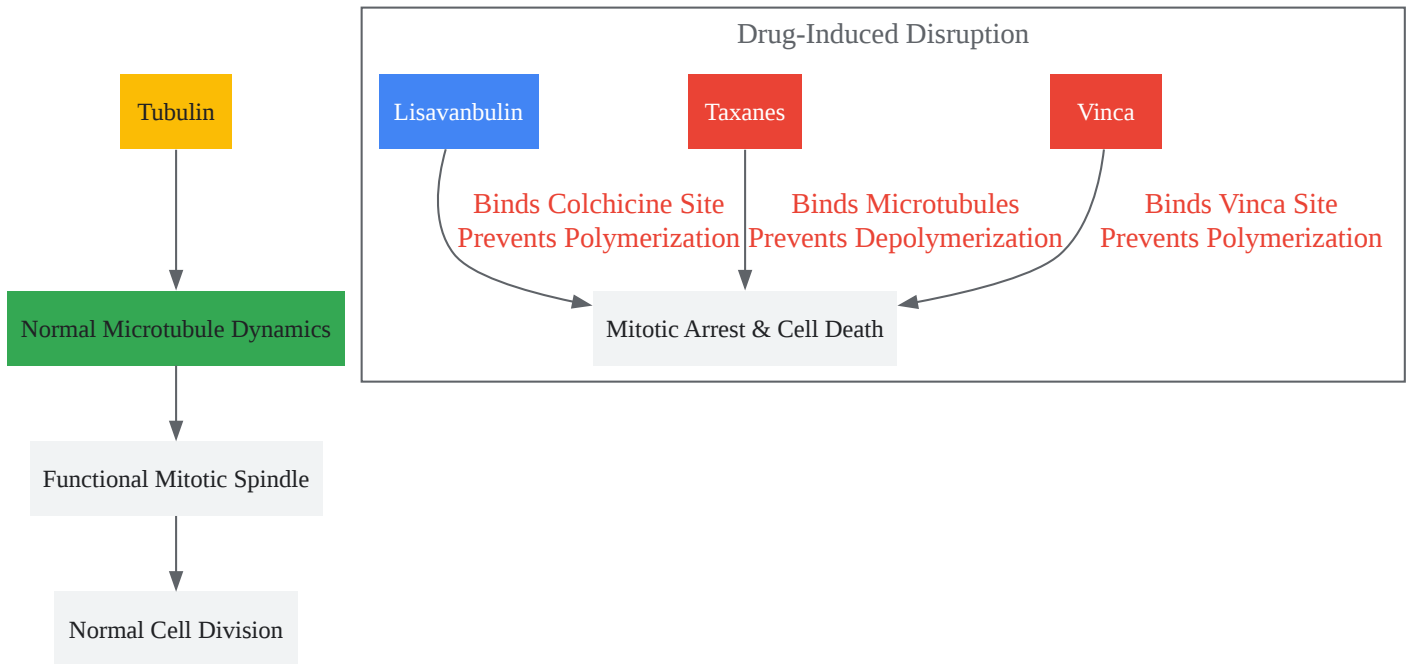
The table below summarizes the core characteristics of **Lisavanbulin** compared to classic microtubule-targeting agents.

Feature	Lisavanbulin (BAL101553)	Taxanes	Vinca Alkaloids
Drug Type	Prodrug of avanbulin; synthetic small molecule [1] [2]	Natural or semi-synthetic plant alkaloids [3]	Natural or semi-synthetic plant alkaloids [4]
Admin. Route	Oral or Intravenous [1] [2]	Intravenous [3]	Intravenous [4]
Microtubule Action	<b>Destabilizer</b> [2]	<b>Stabilizer</b> [3] [5]	<b>Destabilizer</b> [4] [5]
Tubulin Binding Site	<b>Colchicine site</b> [1]	Beta-tubulin, interior of microtubule [3]	<b>Vinca domain</b> [6]
Primary MoA	Binds tubulin, inhibits microtubule polymerization, disrupts	Binds microtubules, <b>hyper-stabilizes</b> them, prevents disassembly,	Binds tubulin, inhibits microtubule <b>polymerization</b> , prevents

Feature	Lisavanbulin (BAL101553)	Taxanes	Vinca Alkaloids
	mitotic spindle, induces cell cycle arrest [1] [2]	disrupts normal mitotic function [3] [5]	mitotic spindle formation [4] [5]
<b>Key Preclinical Differentiator</b>	Active in preclinical models resistant to taxanes and vinca alkaloids [2]	Resistance often develops, limiting efficacy [3]	Resistance often develops, limiting efficacy [3]
<b>Blood-Brain Barrier (BBB) Penetration</b>	<b>Yes</b> , excellent brain penetration [1] [7]	Poor [7]	Poor [4]

## Detailed Mechanisms of Action

The following diagram illustrates the distinct mechanisms by which these three drug classes disrupt microtubule dynamics.



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## Clinical and Experimental Data Summary

Clinical data for **Lisavanbulin** primarily comes from early-phase trials, showing promise in specific patient populations. The table below consolidates key efficacy and safety findings.

Aspect	Clinical Evidence for Lisavanbulin	Context & Comparison
<b>Efficacy in GBM/HGG</b>	<b>Durable responses in a subset</b> of patients with recurrent glioblastoma/grade 4 astrocytoma [1]. One patient with GBM showed <b>&gt;90% tumor reduction</b> [7].	<b>Significant unmet need.</b> Taxanes/vinca alkaloids have limited use in primary brain tumors due to poor BBB penetration [4] [7].

Aspect	Clinical Evidence for Lisavanbulin	Context & Comparison
Resistance Overcoming	Active in <b>preclinical tumor models refractory</b> to standard microtubule-targeting agents [1] [2].	A key potential advantage over taxanes and vinca alkaloids, to which resistance often develops [3].
Response Biomarker	<b>EB1 (End-binding protein 1)</b> identified as a potential predictive biomarker; high EB1 correlated with longer survival in preclinical models [1].	Suggests a path for <b>personalized therapy</b> ; such predictive biomarkers are not well-established for classic MTAs in this setting.
Safety & Tolerability	<b>Recommended Phase 2 Dose (RP2D)</b> : 30 mg/day (oral) for brain tumor patients [1]. Most common AEs: nausea, fatigue [1].	Dose-limiting toxicities differ from classic MTAs (e.g., neurotoxicity for vinca alkaloids, myelosuppression for taxanes) [4].

## Key Experimental Protocols from Clinical Studies

To help you interpret the data, here are the core methodologies from the key **Lisavanbulin** trials cited.

- **Study CDI-CS-002 (NCT02490800) – Oral Administration (Phase 1/2a)**
  - **Objective:** To determine the Maximum Tolerated Dose (MTD) and assess the safety and efficacy of once-daily oral **Lisavanbulin** [1].
  - **Patient Population:** Adults with advanced solid tumors or recurrent glioblastoma/high-grade glioma [1].
  - **Dosing & Design:** Daily oral dosing in 28-day cycles using a standard dose-escalation (Phase 1) and expansion (Phase 2a) design [1].
  - **Efficacy Assessment:** Tumor response was evaluated according to RANO criteria for brain tumors and RECIST v1.1 for solid tumors [1] [2].
  - **Biomarker Analysis:** Tumor tissue was analyzed for EB1 protein expression to explore its role as a predictive biomarker [1].
- **Study CDI-CS-003 (NCT02895360) – IV Administration (Phase 1/2a)**
  - **Objective:** To characterize the safety and antitumor activity of **Lisavanbulin** as a 48-hour intravenous infusion [2].
  - **Patient Population:** Patients with platinum-resistant/refractory ovarian cancer or glioblastoma at first recurrence [2].

- **Dosing & Design:** IV infusion of 70 mg/m<sup>2</sup> on Days 1, 8, and 15 of a 28-day cycle [2].
- **Efficacy Assessment:** Tumor response in the glioblastoma cohort was evaluated using RANO criteria [2].

## Key Takeaways for Research and Development

- **Novel Mechanism with Clinical Translational Potential:** **Lisavanbulin's** unique colchicine-site binding and ability to overcome resistance in preclinical models make it a promising candidate for treating tumors refractory to existing microtubule-targeting agents [1] [2].
- **Targeted Application in CNS Malignancies:** Its significant brain penetration addresses a major limitation of taxanes and vinca alkaloids, positioning it as a viable option for high-grade gliomas [1] [7].
- **Path Toward Personalized Therapy:** The association between EB1 expression and treatment response provides a potential strategy for patient stratification, which could maximize therapeutic efficacy in future clinical development [1].

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